

Application Notes: Preparation of L-741,742 Stock Solution with DMSO

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Compound of Interest

Compound Name:	L 741742
CAS No.:	156337-32-5
Cat. No.:	B1674072

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-741,742 is a potent and highly selective antagonist of the D4 dopamine receptor.[1] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors, with respective K_i values of 3.5 nM, >1700 nM, and 770 nM at cloned human receptors.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. Research has demonstrated its utility in studies related to neuropsychiatric disorders and its potential in cancer research, where it has been shown to inhibit the survival and proliferation of glioblastoma stem cells by disrupting the autophagy-lysosomal pathway.[2]

This document provides a detailed protocol for the preparation, storage, and handling of L-741,742 stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical and Solubility Data

All quantitative data regarding L-741,742 hydrochloride are summarized in the table below. This information is critical for accurate stock solution preparation and experimental design.



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Experimental Protocols

Materials and Equipment

- L-741,742 hydrochloride (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or cryogenic vials
- Calibrated analytical balance
- Pipettes and sterile pipette tips
- Vortex mixer
- Optional: Sonicator bath
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM L-741,742 Stock Solution

This protocol describes the preparation of a 10 mM stock solution, which is the maximum reported solubility.^[1] For different desired concentrations, refer to Table 2.

- Preparation: Before opening, allow the vial of L-741,742 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.

- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of L-741,742 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.17 mg of the compound.
- Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} \times \text{Molecular Weight (g/mol)})$$

Example for 1 mg of L-741,742 to make a 10 mM stock:

- Mass = 0.001 g
 - Concentration = 0.010 mol/L
 - Molecular Weight = 417.38 g/mol
 - Volume (L) = $0.001 / (0.010 \times 417.38) = 0.0002396 \text{ L} = 239.6 \mu\text{L}$
 - Therefore, add 239.6 μL of DMSO to 1 mg of L-741,742.
- Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the L-741,742 powder.
 - Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. Visually inspect the solution to ensure no particulates are present.
 - Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes.[4]
 - Long-Term Storage: Store the aliquots at -20°C or -80°C . [4] Under these conditions, the stock solution is generally stable for up to 6 months.[4] For short-term storage (up to one month), -20°C is sufficient.[4]

Quick Reference for Stock Solution Preparation

The following table provides pre-calculated solvent volumes for preparing various concentrations of L-741,742 stock solutions based on a molecular weight of 417.38 g/mol .[1]



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Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing the L-741,742 stock solution.



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Figure 1. Workflow for L-741,742 stock solution preparation.

Simplified Signaling Pathway

This diagram shows the mechanism of action for L-741,742 as an antagonist at the D4 dopamine receptor, and its subsequent effect on pathways implicated in glioblastoma.



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Figure 2. L-741,742 antagonism of the D4 receptor and downstream effects.

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